molecular formula C19H17N3O2 B11538978 2-(naphthalen-2-yloxy)-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide

2-(naphthalen-2-yloxy)-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide

Cat. No.: B11538978
M. Wt: 319.4 g/mol
InChI Key: RMCQOSYRDGZBAZ-FYJGNVAPSA-N
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Description

2-(Naphthalen-2-yloxy)-N’-[(E)-(pyridin-3-yl)methylidene]propanehydrazide is a complex organic compound that features a naphthalene ring, a pyridine ring, and a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-2-yloxy)-N’-[(E)-(pyridin-3-yl)methylidene]propanehydrazide typically involves the following steps:

    Formation of the Naphthalen-2-yloxy Intermediate: This step involves the reaction of naphthalene with an appropriate alkylating agent to form the naphthalen-2-yloxy intermediate.

    Hydrazide Formation: The intermediate is then reacted with hydrazine to form the hydrazide derivative.

    Condensation Reaction: Finally, the hydrazide derivative undergoes a condensation reaction with pyridine-3-carbaldehyde under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-yloxy)-N’-[(E)-(pyridin-3-yl)methylidene]propanehydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

2-(Naphthalen-2-yloxy)-N’-[(E)-(pyridin-3-yl)methylidene]propanehydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which 2-(naphthalen-2-yloxy)-N’-[(E)-(pyridin-3-yl)methylidene]propanehydrazide exerts its effects involves interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Naphthalen-2-yloxy)ethanol
  • 2-(Naphthalen-2-yloxy)propanehydrazide

Uniqueness

Compared to similar compounds, 2-(naphthalen-2-yloxy)-N’-[(E)-(pyridin-3-yl)methylidene]propanehydrazide is unique due to its combination of naphthalene and pyridine rings, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions.

Properties

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

2-naphthalen-2-yloxy-N-[(E)-pyridin-3-ylmethylideneamino]propanamide

InChI

InChI=1S/C19H17N3O2/c1-14(19(23)22-21-13-15-5-4-10-20-12-15)24-18-9-8-16-6-2-3-7-17(16)11-18/h2-14H,1H3,(H,22,23)/b21-13+

InChI Key

RMCQOSYRDGZBAZ-FYJGNVAPSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CN=CC=C1)OC2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC(C(=O)NN=CC1=CN=CC=C1)OC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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